3-Isopropoxybenzoic acid
Overview
Description
3-Isopropoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is characterized by a benzoic acid core substituted with an isopropoxy group at the third position. This compound appears as white crystals or crystalline powder and is slightly soluble in solvents like ethanol, chloroform, and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Isopropoxybenzoic acid involves the reaction of 3-chlorobenzoic acid with isopropanol. The reaction typically occurs under reflux conditions with a suitable base to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted benzoic acids.
Esterification: Isopropyl benzoate derivatives.
Reduction: 3-Isopropoxybenzyl alcohol.
Scientific Research Applications
3-Isopropoxybenzoic acid is utilized in several scientific research applications:
Chemistry: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: It is used in the study of protein structures and functions, particularly in proteomics.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The exact mechanism of action of 3-Isopropoxybenzoic acid is not well understood. it is believed to act as a proton donor, participating in acid-base reactions. This property allows it to form various organic compounds through proton transfer reactions.
Comparison with Similar Compounds
- 3-Cyano-4-isopropoxybenzoic acid
- 4-Isopropoxybenzoic acid
- 3-Isopropylbenzoic acid
Comparison:
- 3-Cyano-4-isopropoxybenzoic acid: Similar in structure but contains a cyano group, making it more reactive in certain chemical reactions.
- 4-Isopropoxybenzoic acid: The isopropoxy group is at the fourth position, which can influence its reactivity and physical properties.
- 3-Isopropylbenzoic acid: Contains an isopropyl group instead of an isopropoxy group, affecting its solubility and reactivity .
3-Isopropoxybenzoic acid stands out due to its unique combination of the isopropoxy group and the benzoic acid core, providing distinct reactivity and applications in various fields.
Properties
IUPAC Name |
3-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVBLLQBUNVSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343016 | |
Record name | 3-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60772-67-0 | |
Record name | 3-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60772-67-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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